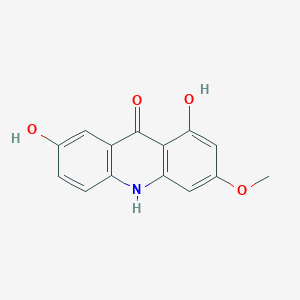

1,7-Dihydroxy-3-methoxy-10H-acridin-9-one

説明

Structure

3D Structure

特性

CAS番号 |

612541-97-6 |

|---|---|

分子式 |

C14H11NO4 |

分子量 |

257.24 g/mol |

IUPAC名 |

1,7-dihydroxy-3-methoxy-10H-acridin-9-one |

InChI |

InChI=1S/C14H11NO4/c1-19-8-5-11-13(12(17)6-8)14(18)9-4-7(16)2-3-10(9)15-11/h2-6,16-17H,1H3,(H,15,18) |

InChIキー |

QAQLHTRJZLJDME-UHFFFAOYSA-N |

正規SMILES |

COC1=CC2=C(C(=C1)O)C(=O)C3=C(N2)C=CC(=C3)O |

製品の起源 |

United States |

Synthetic Methodologies for Substituted Acridin 9 Ones

Classical Synthetic Approaches for Acridin-9-one Scaffolds

Classical methods for the synthesis of acridin-9-ones have been well-established for over a century and continue to be relevant due to their reliability and scalability. These approaches typically involve the construction of the tricyclic acridone (B373769) core from readily available starting materials.

Acid-Catalyzed Cyclization of Anthranilic Acid Derivatives with Phenols

A prominent classical method for constructing the acridin-9-one scaffold is the acid-catalyzed condensation and cyclization of an anthranilic acid derivative with a phenol (B47542). This approach, often a variation of the Jourdan-Ullmann reaction, is a versatile strategy for preparing a wide range of substituted acridones.

The reaction typically proceeds by the condensation of an anthranilic acid and a phenol in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH), at high temperatures. nih.gov The initial condensation is followed by an intramolecular cyclization to form the tricyclic acridone structure. A general procedure involves refluxing a solution of the anthranilic acid derivative and the phenol in a high-boiling solvent like 1-hexanol with a catalytic amount of TsOH. nih.gov

For the targeted synthesis of 1,7-dihydroxy-3-methoxy-10H-acridin-9-one, a plausible synthetic route would involve the reaction of a suitably substituted anthranilic acid with a substituted phenol. The selection of starting materials would be crucial to achieve the desired substitution pattern on the final acridone core.

A multistep synthesis of 2-acetylacridin-9(10H)-one reported in the literature starts with the reaction of o-chlorobenzoic acid with p-amino acetophenone in the presence of potassium carbonate and copper powder, followed by cyclization with polyphosphoric acid (PPA). juniperpublishers.com This highlights the utility of substituted benzoic acids in forming the acridone backbone.

| Reactants | Catalyst | Conditions | Product | Yield |

| Anthranilic acid derivative, Phenol derivative | p-Toluenesulfonic acid | Reflux in 1-hexanol | 1,3-Dihydroxyacridone derivative | Excellent |

| o-Chlorobenzoic acid, p-Amino acetophenone | K2CO3, Cu powder, then PPA | DMF, reflux, then 100°C | 2-Acetylacridin-9(10H)-one | Not specified |

Annulation of Quinolinone or Quinolinium Salts

Annulation strategies involving quinolinone or quinolinium salt precursors represent another classical avenue to acridin-9-one derivatives. These methods involve the construction of the third ring onto a pre-existing quinolinone or quinolinium system.

Reaction of 2-Aminobenzoic Acids with Benzynes

The reaction of 2-aminobenzoic acids (anthranilic acids) with benzynes provides a direct route to the acridone scaffold. Benzynes are highly reactive intermediates that can be generated in situ from various precursors, such as the aprotic diazotization of anthranilic acids. researchgate.netchemtube3d.com

In this method, the benzyne (B1209423) intermediate undergoes a cycloaddition reaction with the anthranilic acid derivative. The formation of acridone from anthranilic acid in some cases requires three equivalents of the starting material, where it is proposed that anthranilic acid itself serves as the precursor to the benzyne intermediate. researchgate.net The reaction likely proceeds through the formation of a phenyl anthranilate intermediate, which then reacts with another molecule of benzyne, followed by an intramolecular cyclization to yield the acridone. researchgate.net

Modern and Advanced Synthetic Strategies

Modern synthetic methodologies offer significant advantages over classical approaches, including improved reaction efficiency, milder reaction conditions, and access to a broader range of functionalized acridone derivatives.

Microwave-Assisted Cyclization and Aromatization Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org This technique has been successfully applied to the synthesis of acridine (B1665455) and acridone derivatives, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. clockss.orgrsc.orgresearchgate.net

Microwave irradiation can be employed in the cyclization of N-phenylanthranilic acids to acridones, often in the presence of a catalyst like zinc chloride or p-toluenesulfonic acid. jocpr.com For example, the reaction of diphenylamine with various carboxylic acids in the presence of zinc chloride under microwave irradiation was completed in minutes, whereas the same reaction required several hours with conventional heating. clockss.org A green synthesis approach has been reported for the preparation of 9-acridone derivatives via the condensation of aromatic amines with o-chlorobenzoic acid using a Lewis acid catalyst in a microwave reactor. jocpr.com

| Reactants | Catalyst | Conditions | Reaction Time (Microwave) | Reaction Time (Conventional) |

| Diphenylamine, Carboxylic acid | Zinc Chloride | Solvent-free | 5-7 minutes | 4-8 hours |

| Aromatic amine, o-Chlorobenzoic acid | Zinc Chloride | - | Specified in seconds | Not applicable |

Tandem Directed Metalation Approaches in Acridone Synthesis

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. organic-chemistry.orgbaranlab.org This methodology relies on the use of a directed metalation group (DMG) to direct a strong base, typically an organolithium reagent, to deprotonate the ortho-position. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

The aryl O-carbamate group is one of the most powerful DMGs in DoM chemistry. nih.gov While a specific tandem directed metalation approach for the synthesis of the acridone core is not extensively documented in the reviewed literature, the principles of DoM could be strategically applied. A hypothetical tandem approach could involve the sequential directed metalation of two different aromatic precursors, followed by a cross-coupling reaction to construct the N-phenylanthranilic acid intermediate, which could then be cyclized to the acridone. A sequential tandem directed lithiation of an N-Boc-4-methoxy-1,2-dihydropyridine has been reported, showcasing the potential of tandem lithiation in heterocyclic synthesis. nih.gov

Ullmann Reaction in the Construction of Substituted Acridin-9-ones

The Ullmann reaction, a copper-catalyzed condensation, is a classical and versatile method for the formation of C-N bonds, which is central to the synthesis of the acridone core. wiley-vch.de This reaction typically involves the coupling of an anthranilic acid derivative with an appropriately substituted aryl halide, followed by cyclization to form the acridin-9-one.

For the synthesis of a 1,7-dihydroxy-3-methoxy-substituted acridone, this would typically involve the reaction of a 2-aminobenzoic acid derivative with a 1-halo-3,5-dihydroxybenzene derivative (or its protected form). The subsequent intramolecular cyclization of the resulting N-arylanthranilic acid is often promoted by dehydrating agents like polyphosphoric acid or sulfuric acid. The conditions for the Ullmann condensation can be harsh, often requiring high temperatures, which can be a limitation when dealing with sensitive functional groups. However, advancements in catalysis have led to milder reaction conditions.

A key consideration in this approach is the potential for the formation of isomeric products, especially when using polysubstituted reactants. The regioselectivity of the initial C-N coupling and the subsequent cyclization are critical for obtaining the desired 1,3,7-substitution pattern.

Palladium-Catalyzed Heck Condensation for Acridone Functionalization

The Palladium-catalyzed Heck reaction is a powerful tool for carbon-carbon bond formation and can be employed to functionalize a pre-existing acridone core. researchgate.netmdpi.com While not typically used for the primary construction of the acridone ring system itself, it is invaluable for introducing additional substituents or for the synthesis of more complex, polycyclic acridone derivatives.

For instance, an acridone with a suitably placed halide or triflate group could be coupled with an alkene to introduce a variety of side chains. The regioselectivity of the Heck reaction is generally well-controlled, making it a reliable method for targeted functionalization. While direct C-H activation/functionalization of the acridone core is an emerging area, the Heck reaction remains a more established method for introducing carbon-based substituents.

| Reaction | Catalyst | Reactants | Product | Ref. |

| Heck Coupling | Palladium acetate | Aryl halide, Alkene | Aryl-substituted alkene | researchgate.netmdpi.com |

Claisen Rearrangement-Based Approaches for Tetracyclic Acridone Derivatives

The Claisen rearrangement, a chemistryviews.orgchemistryviews.org-sigmatropic rearrangement of an allyl vinyl ether, is a valuable method for the synthesis of tetracyclic acridone derivatives, particularly those found in nature. nih.govwikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction is often used to introduce a prenyl or a related side chain, which can then undergo cyclization to form an additional ring.

In the context of synthesizing a 1,7-dihydroxy-3-methoxy-10H-acridin-9-one derivative, one could envision a scenario where one of the hydroxyl groups (e.g., at C-1 or C-7) is allylated. Subsequent heating would induce a Claisen rearrangement, introducing an allyl group at the adjacent carbon position (C-2 or C-6/8 respectively). This newly introduced allyl group can then be further manipulated or cyclized to form a pyran or furan ring fused to the acridone core, leading to pyranoacridone or furanoacridone alkaloids. nih.gov

The regioselectivity of the initial allylation and the subsequent rearrangement are key factors in determining the final structure. The reaction proceeds through a concerted, pericyclic mechanism, and the stereochemistry of the starting materials can influence the stereochemistry of the products. masterorganicchemistry.com

Modular and Flexible Multi-Step Synthetic Strategies for Acridone Alkaloids

Modern synthetic approaches often favor modular and flexible strategies that allow for the synthesis of a variety of analogues from common intermediates. nih.govchemistryviews.orgacs.org A three-step synthetic strategy for acridone natural products has been developed, which is highly relevant to the synthesis of 1,7-dihydroxy-3-methoxy-10H-acridin-9-one. nih.govacs.org

This strategy typically involves:

Condensation: An appropriately substituted anthranilic acid is condensed with a phenol derivative to form the acridone core. For the target molecule, this would likely involve the condensation of an anthranilic acid with phloroglucinol (1,3,5-trihydroxybenzene) or a derivative thereof. nih.govacs.org

Regioselective Annulation: This step involves the addition of another ring system, often through a reaction like the Claisen rearrangement followed by cyclization, to build more complex tetracyclic structures. nih.govacs.org

Functional Group Manipulation: This final stage involves the modification of existing functional groups, such as methylation of hydroxyl groups or demethylation of methoxy (B1213986) groups, to arrive at the final target molecule. nih.gov

This modular approach allows for the late-stage diversification of the acridone scaffold, enabling the synthesis of a library of related compounds for structure-activity relationship studies.

| Step | Description | Key Reactants | Ref. |

| 1. Condensation | Formation of the tricyclic acridone core. | Anthranilic acid derivative, Phenol derivative (e.g., phloroglucinol) | nih.govacs.org |

| 2. Annulation | Addition of a fourth ring system. | Dihydroxyacridone, Prenal | nih.govacs.org |

| 3. Functionalization | Modification of substituents (e.g., methylation, demethylation). | Acridone precursor, Methylating/Demethylating agents | nih.gov |

Regioselectivity Control in Hydroxyl and Methoxy Group Positioning

The precise placement of hydroxyl and methoxy groups on the acridone skeleton is paramount for its biological activity. Achieving the desired 1,7-dihydroxy-3-methoxy arrangement requires careful control over the regioselectivity of the synthetic reactions.

Application of Protecting Group Strategies in Regioselective Synthesis

Protecting groups are indispensable tools in organic synthesis for temporarily masking reactive functional groups, thereby directing reactions to specific sites. wiley-vch.dejocpr.comresearchgate.netresearchgate.net In the synthesis of polyhydroxylated acridones, protecting groups are crucial for achieving regioselectivity.

For the synthesis of 1,7-dihydroxy-3-methoxy-10H-acridin-9-one, one might start with a 1,3,7-trihydroxyacridone precursor. To selectively methylate the C-3 hydroxyl group, the C-1 and C-7 hydroxyl groups would need to be protected. The choice of protecting group is critical and depends on its stability to the methylation conditions and the ease of its subsequent removal. Common protecting groups for hydroxyl functions include benzyl ethers, which can be removed by hydrogenolysis, and silyl (B83357) ethers, which are labile to fluoride ions.

The differential reactivity of the hydroxyl groups on the acridone core can also be exploited. For instance, the C-1 hydroxyl group, being peri to the carbonyl, may exhibit different acidity and reactivity compared to the C-7 hydroxyl group, potentially allowing for selective protection or deprotection under specific conditions.

Influence of Reaction Conditions on Isomer Ratios

The ratio of isomeric products in the synthesis of substituted acridones can be significantly influenced by the reaction conditions, including temperature, solvent, catalyst, and the nature of the reactants. researchgate.net

In the Ullmann condensation, for example, the choice of copper catalyst and ligands can affect the rate and regioselectivity of the C-N bond formation. Similarly, in Friedel-Crafts type cyclizations to form the acridone ring, the Lewis acid catalyst and solvent can influence the position of cyclization, leading to different isomers.

The polarity of the solvent can play a crucial role in directing the outcome of a reaction. researchgate.net For instance, in the functionalization of a pre-existing acridone, a non-polar solvent might favor one isomer, while a polar solvent might favor another, by differentially stabilizing the transition states leading to the different products. Temperature is another critical factor; thermodynamically controlled reactions at higher temperatures may yield a different product distribution compared to kinetically controlled reactions at lower temperatures. Careful optimization of these parameters is therefore essential to maximize the yield of the desired 1,7-dihydroxy-3-methoxy-10H-acridin-9-one and minimize the formation of unwanted isomers.

Biotechnological Synthesis of Acridone Derivatives

The chemical synthesis of complex natural products like acridone alkaloids can be challenging. An alternative and promising approach is the use of biotechnological methods, which leverage engineered microorganisms to produce these valuable compounds. This section explores the strategies employed for the biosynthesis of acridone derivatives in microbial systems.

Metabolic Engineering in Microbial Systems (e.g., Escherichia coli) for Acridone Production

Metabolic engineering of microorganisms, particularly Escherichia coli, has emerged as a viable platform for synthesizing plant-derived natural products, including acridone alkaloids. nih.gov E. coli is an attractive host due to its rapid growth, well-understood genetics, and ease of genetic manipulation. The core strategy involves introducing the necessary biosynthetic genes from plants into the microbial host and then optimizing the host's metabolism to support the efficient production of the target compound.

The biosynthesis of the acridone scaffold in engineered E. coli relies on the heterologous expression of a plant-derived type III polyketide synthase, specifically acridone synthase (ACS). nih.gov This enzyme catalyzes the key condensation reaction between an anthraniloyl-CoA starter unit and three molecules of malonyl-CoA as extender units to form the characteristic tricyclic acridone core. researchgate.net

Table 1: Key Enzymes and Precursors in Engineered E. coli for Acridone Synthesis

| Component | Role in Biosynthesis | Source Organism (for heterologous genes) |

| Enzymes | ||

| Acridone Synthase (ACS) | Catalyzes the formation of the acridone scaffold from precursors. | Ruta graveolens |

| Anthraniloyl-CoA Ligase | Activates anthranilate to anthraniloyl-CoA. | Plant-derived |

| N-methyltransferase (NMT) | Converts anthranilate to N-methylanthranilate for NMA synthesis. | Ruta graveolens |

| Precursors | ||

| Anthranilate | Starter unit derived from the shikimate pathway. | Endogenous E. coli metabolism |

| Malonyl-CoA | Extender units derived from acetyl-CoA. | Endogenous E. coli metabolism |

Genetic Modifications and Pathway Engineering for Acridone Precursors

A critical bottleneck in the microbial production of acridones is the limited availability of the primary building blocks, anthranilate and malonyl-CoA. nih.gov Therefore, significant metabolic engineering efforts focus on augmenting the intracellular pools of these precursors.

Boosting Anthranilate Supply: Anthranilate is an aromatic amino acid precursor produced via the shikimate pathway. To increase its availability, researchers have overexpressed key genes within this pathway. By creating constructs that express multiple proteins involved in the shikimate pathway, the metabolic flux can be redirected towards higher anthranilate production. nih.gov This strategy aims to overcome the natural regulatory mechanisms of the host cell that would typically limit the overproduction of this intermediate.

Enhancing Malonyl-CoA Levels: Malonyl-CoA is a central metabolite in fatty acid biosynthesis and serves as the extender unit for acridone synthesis. Its supply can be enhanced by overexpressing acetyl-CoA carboxylase (ACC), the enzyme responsible for converting acetyl-CoA to malonyl-CoA. nih.gov Studies have utilized ACC genes from other bacteria, such as Photorhabdus luminescens, to effectively boost the malonyl-CoA pool in the engineered E. coli strain. nih.gov

By systematically combining the expression of the core biosynthetic enzymes with genetic modifications aimed at increasing precursor supply, significant improvements in the final product yield can be achieved. For instance, through these targeted engineering strategies, production titers of approximately 17.3 mg/L of 1,3-dihydroxy-9(10H)-acridone (DHA) and 26.0 mg/L of 1,3-dihydroxy-10-methylacridone (NMA) have been reported in engineered E. coli. nih.gov

Table 2: Genetic Engineering Strategies for Enhanced Acridone Precursor Supply in E. coli

| Target Precursor | Genetic Strategy | Genes Overexpressed/Modified | Purpose |

| Anthranilate | Overexpression of shikimate pathway genes | Genes coding for proteins in the shikimate pathway | To increase the metabolic flux towards anthranilate synthesis. nih.gov |

| Malonyl-CoA | Overexpression of Acetyl-CoA Carboxylase | acc genes from Photorhabdus luminescens | To increase the conversion of acetyl-CoA to malonyl-CoA. nih.gov |

Advanced Spectroscopic Characterization of Substituted Acridin 9 Ones

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies correspond to the functional groups present, providing a molecular fingerprint. For substituted acridin-9-ones, the most diagnostic regions of the IR spectrum are those corresponding to hydroxyl and carbonyl group vibrations.

The presence of hydroxyl (-OH) groups in 1,7-Dihydroxy-3-methoxy-10H-acridin-9-one is clearly indicated by characteristic absorptions in the IR spectrum. The O-H stretching vibration of alcohols and phenols typically appears as a strong, broad band in the region of 3600–3200 cm⁻¹. In the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding causes significant band broadening. For acridinone (B8587238) derivatives, the O-H stretching band is often observed around 3400–3300 cm⁻¹. uobabylon.edu.iq The broadness of this peak is a direct consequence of the various hydrogen-bonding environments the -OH groups can adopt. uobabylon.edu.iq Additionally, intramolecular hydrogen bonding between a hydroxyl group and the nearby carbonyl oxygen can shift the absorption to a lower frequency, such as ~3200 cm⁻¹.

The carbonyl (C=O) group of the acridin-9-one core gives rise to one of the most intense and characteristic absorption bands in the IR spectrum. For simple ketones, this stretching vibration occurs around 1715 cm⁻¹. pressbooks.pub However, in the acridin-9-one system, conjugation with the aromatic rings delocalizes the pi electrons of the carbonyl bond, decreasing its double-bond character. This weakening of the C=O bond lowers its vibrational frequency.

Substituents on the aromatic rings further modulate this frequency. Electron-donating groups, such as the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups present in 1,7-Dihydroxy-3-methoxy-10H-acridin-9-one, push electron density into the ring system through resonance. This enhanced conjugation further reduces the C=O bond order, causing a shift to an even lower wavenumber (a redshift). Consequently, the carbonyl stretching frequency for such substituted acridin-9-ones is typically found in the 1610–1670 cm⁻¹ range. researchgate.net In contrast, electron-withdrawing groups would have the opposite effect, increasing the carbonyl frequency.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance in 1,7-Dihydroxy-3-methoxy-10H-acridin-9-one |

| Hydroxyl (-OH) | O-H Stretch | 3200–3600 | Strong, broad band around 3300 cm⁻¹ due to hydrogen bonding. |

| Carbonyl (C=O) | C=O Stretch | 1610–1670 | Strong, sharp band, shifted to a lower frequency due to conjugation and electron-donating substituents. |

| Aromatic Ring | C=C Stretch | 1450–1600 | Multiple sharp bands of variable intensity. |

| Ether (-OCH₃) | C-O Stretch | 1000–1300 | Strong band. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula. This technique is routinely used to confirm the identity of newly synthesized acridine (B1665455) derivatives. mdpi.commdpi.com

For example, in the characterization of N-(acridin-9-yl) amino acid derivatives, HRMS was used to verify their molecular formulas. The experimentally observed mass of the protonated molecule [M+H]⁺ is compared to the theoretically calculated mass for a proposed formula. A mass difference of less than 5 parts per million (ppm) is considered strong evidence for the correct elemental composition. nih.gov

Table 3: Example of HRMS Data for Acridine Derivatives

| Compound | Molecular Formula | Calculated [M+H]⁺ | Observed [M+H]⁺ | Reference |

| AAD9 | C₂₃H₂₀N₂O₂ | 343.14410 | 343.14297 | nih.gov |

| AAD10 | C₁₉H₂₁O₂N₂ | 281.12845 | 281.12766 | nih.gov |

AAD9: (S) 2-(acridin-9-ylamino)-3-phenylpropanoic acid; AAD10: 3-(acridin-9-ylamino) propanoic acid

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

For the closely related compound, 1-Hydroxy-3,4-dimethoxy-10-methylacridin-9-one, single-crystal X-ray diffraction confirmed its molecular structure and provided detailed crystallographic data. researchgate.net

Table 4: Crystallographic Data for 1-Hydroxy-3,4-dimethoxy-10-methylacridin-9-one

| Parameter | Value |

| Molecular Formula | C₁₆H₁₅NO₄ |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 8.3360 (2) |

| b (Å) | 10.1780 (3) |

| c (Å) | 16.3260 (4) |

| α (°) | 82.284 (2) |

| β (°) | 76.557 (2) |

| γ (°) | 87.081 (2) |

| Volume (ų) | 1334.73 (6) |

Data from Araújo et al. researchgate.net

Determination of Tautomeric Forms in Crystalline State

Acridin-9-one and its derivatives can theoretically exist in tautomeric forms, primarily the keto (acridinone) and enol (9-hydroxyacridine) forms. X-ray crystallography is a powerful method to determine which tautomer is present in the solid state. By analyzing bond lengths, the nature of the C9=O and C9-N10 bonds can be established. In the crystal structure of 9-aminoacridinium (B1235168) derivatives, for instance, the measured C-NH₂ bond lengths are characteristic of a C=N double bond, confirming the presence of the imino tautomer in the solid state. iucr.org For 10-substituted acridin-9-ones, such as N-methyl derivatives, the keto form is locked, preventing keto-enol tautomerism involving the ring nitrogen. The name 1,7-Dihydroxy-3-methoxy-10H-acridin-9-one specifies the "9-one" structure, indicating the keto form is the established tautomer.

Elucidation of Molecular Planarity and Packing Arrangements

The acridine ring system is known to be nearly planar, a feature that facilitates intercalation into DNA. nih.gov X-ray crystallography quantifies this planarity. In the structure of 1-Hydroxy-3,4-dimethoxy-10-methylacridin-9-one, the three fused rings are close to coplanar, with maximum deviations from the least-squares plane of only 0.084 Å and 0.069 Å for the two independent molecules in the asymmetric unit. researchgate.net However, in some substituted acridin-9-amines, theoretical calculations suggest that while the amino tautomers are nearly planar, the imino forms can adopt a non-planar, butterfly-type conformation. univer.kharkov.ua

Crystal packing analysis reveals the intermolecular forces that stabilize the crystal lattice. In acridine derivatives, common packing motifs include hydrogen bonding and π–π stacking interactions. iucr.org For 1-Hydroxy-3,4-dimethoxy-10-methylacridin-9-one, the molecules are linked into a three-dimensional network by C—H···O hydrogen bonds. researchgate.net In the crystal structure of 9-aminoacridinium chloride, layers are formed that are stabilized by N—H···Cl hydrogen bonds and π–π stacking interactions between the acridine rings, with centroid-to-centroid distances ranging from 3.98 Å to 4.22 Å. iucr.org

Structural and Electronic Properties of Substituted Acridin 9 Ones

Tautomerism and Isomerization Abilities of the Acridin-9-one Scaffold

The acridin-9-one scaffold and its derivatives, particularly those with amino substitutions, exhibit the potential for tautomerism, a phenomenon where compounds exist as a mixture of two or more structurally distinct isomers that are in rapid equilibrium. For acridin-9-amines, this typically involves an equilibrium between amino and imino forms. nih.govresearchgate.net The position of this equilibrium can be influenced by factors such as the nature of substituents and the polarity of the solvent. nih.govresearchgate.net

In the ground electronic state, certain substituted 9-aminoacridines exist predominantly in the imino tautomeric form, while others can coexist as both amino and imino tautomers. nih.gov For instance, research on compounds like 9-(methoxyamino)acridine and 9-hydrazinoacridine (B1294218) has shown they favor the imino form. In contrast, other derivatives can display a solvent-dependent equilibrium between the two forms. nih.gov Computational studies suggest that electronegative substituents on the exocyclic nitrogen atom tend to favor the formation of imino tautomers. researchgate.net These tautomeric capabilities are significant as they can radically affect the molecule's binding properties and interactions with biological macromolecules. researchgate.net

Planarity of the Acridone (B373769) Core and its Implications for Molecular Interactions

The acridin-9-one core is a tricyclic aromatic structure that is generally planar. rsc.orgnih.gov This planarity is a critical feature that facilitates various non-covalent molecular interactions, most notably π-π stacking. nih.gov These stacking interactions are a primary driving force for the intercalation of acridine (B1665455) derivatives between the base pairs of DNA, a mechanism central to the biological activity of many of these compounds. nih.govnih.gov The flat, polyaromatic nature of the acridone nucleus allows it to slide into the hydrophobic space between adjacent DNA base pairs. nih.gov

While the fundamental acridone scaffold is planar, the introduction of certain substituents can induce deviations from this geometry. For example, some 9-dicyanomethylene derivatives adopt a bent, butterfly-like shape. rsc.org The planarity of the core has a direct impact on the molecule's electronic and photophysical properties. A planar structure enhances conjugation across the ring system, which in turn influences the absorption and emission spectra. rsc.org The packing arrangement of acridone derivatives in the solid state is also dictated by their planarity, leading to structures like herringbone patterns through aryl-aryl interactions or parallel-staggered stacks. rsc.org

Computational Chemistry Approaches to Acridin-9-one Structure and Reactivity

Computational chemistry provides powerful tools for investigating the structural, electronic, and thermodynamic properties of acridin-9-ones at the molecular level. Various theoretical methods, ranging from semiempirical to ab initio and density functional theory, have been employed to predict and rationalize the behavior of these compounds. acs.orgresearchgate.net

Semiempirical Methods (MNDO, AM1, PM3, MNDO/d) for Structural Predictions

Semiempirical quantum mechanical methods offer a computationally efficient way to predict the structures and properties of molecules like acridin-9-ones. acs.org These methods, including MNDO, AM1, PM3, and MNDO/d, simplify Hartree-Fock calculations by using parameters derived from experimental data for certain integrals, making them much faster than ab initio approaches. acs.orgwikipedia.orgresearchgate.net They are particularly useful for studying large molecules or for preliminary geometric optimizations before employing more rigorous methods. digitellinc.com Studies on 9(10H)-acridinone and its derivatives have utilized these semiempirical methods to predict molecular geometries, heats of formation, and dipole moments, providing valuable insights into their structural features. acs.org

Ab Initio Methods (HF, MP2) for Electronic Structure Calculations

Ab initio (from first principles) methods solve the electronic Schrödinger equation without empirical parameters, offering a higher level of theoretical rigor. wikipedia.org The Hartree-Fock (HF) method is the simplest ab initio approach, providing a foundational understanding of the electronic structure by considering the average effect of electron-electron repulsion. wikipedia.org More advanced methods, such as Møller-Plesset perturbation theory (MP2), are used to incorporate electron correlation effects, leading to more accurate energy and property predictions. acs.org These methods have been applied to the acridin-9-one system to perform electronic structure calculations, yielding detailed information about orbital energies and electron distribution. acs.orgresearchgate.net

Density Functional Theory (DFT) for Thermodynamic and Electronic Properties

Density Functional Theory (DFT) has become one of the most popular computational methods for studying acridin-9-ones due to its favorable balance of accuracy and computational cost. acs.orgresearchgate.net DFT calculates the properties of a system based on its electron density rather than its complex wavefunction. mdpi.com Functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-31G** are commonly used to optimize geometries and predict a wide range of properties, including enthalpies of formation, free energies, entropies, and electronic characteristics. rsc.orgacs.orgresearchgate.net DFT calculations have proven reliable for modeling the ground-state structures of acridone derivatives and understanding their thermodynamic stability. rsc.orgresearchgate.net

Prediction of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties that govern the reactivity and spectral behavior of a molecule. For acridin-9-ones, these frontier molecular orbitals are often calculated using DFT and other quantum chemical methods. acs.orgresearchgate.net The HOMO-LUMO energy gap (ΔE) is particularly important as it relates to the molecule's electronic absorption and emission characteristics. researchgate.net A smaller energy gap generally corresponds to a longer wavelength of light absorption. rsc.org In donor-acceptor substituted acridones, the HOMO is often localized on the electron-donating group, while the LUMO is localized on the electron-accepting acridone core, consistent with intramolecular charge transfer (ICT) transitions. rsc.org These calculations are crucial for designing acridone derivatives with specific optical and electronic properties. researchgate.net

| Computational Method | Typical Applications for Acridin-9-ones | Reference |

| Semiempirical (AM1, PM3, etc.) | Prediction of molecular geometry, heats of formation, dipole moments. | acs.org |

| Ab Initio (HF, MP2) | Electronic structure calculations, orbital energy determination. | acs.org |

| Density Functional Theory (DFT) | Calculation of thermodynamic properties, electronic properties, HOMO/LUMO energies, geometric optimization. | acs.orgresearchgate.net |

Computational Study of Rotational Dynamics and Enantiomerization Pathways

A comprehensive search of scientific literature did not yield specific computational studies on the rotational dynamics and enantiomerization pathways of 1,7-Dihydroxy-3-methoxy-10H-acridin-9-one. Furthermore, there is a notable lack of research on these particular aspects for the broader class of substituted acridin-9-ones. While computational studies have been conducted on acridine derivatives, they have primarily focused on aspects such as their interactions with biological targets like DNA and topoisomerase enzymes, rather than the intramolecular dynamics of rotational barriers and enantiomeric conversion.

Thermally Activated Delayed Fluorescence (TADF) Properties of Acridin-9-ones

Substituted acridin-9-ones have emerged as promising candidates for applications in organic light-emitting diodes (OLEDs) due to their potential to exhibit Thermally Activated Delayed Fluorescence (TADF). The TADF mechanism allows for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies.

Research into donor-acceptor (D-A) type TADF emitters has utilized the acridin-9-one (acridone) moiety as an acceptor. In one study, a novel TADF compound, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD), was designed by attaching phenoxazine (B87303) as an electron donor to the acridin-9-one core. rsc.org This compound demonstrated a short TADF lifetime of 1.6 µs and a high fluorescence quantum yield of 94.9%. rsc.org The resulting yellow OLED exhibited excellent performance with a low turn-on voltage of 2.2 V, an external quantum efficiency of 30.6%, and a power efficiency of 109.9 lm W⁻¹. rsc.org

Another series of deep-blue TADF emitters was constructed using acridin-9-one as the acceptor, which effectively restricted intramolecular relaxation and produced narrow emission spectra. rsc.org The design of these molecules led to a very high radiative transition rate constant. rsc.org The OLEDs fabricated with these materials showed high external quantum efficiencies of up to 17.4%. rsc.org

Below is an interactive data table summarizing the TADF properties of some acridin-9-one derivatives mentioned in the research.

| Compound | Donor | Acceptor | Emission Color | EQE (%) | Reference |

| 3,6-DPXZ-AD | Phenoxazine | Acridin-9-one | Yellow | 30.6 | rsc.org |

| 3,6-DCz-AD | Carbazole | Acridin-9-one | Deep-Blue | - | rsc.org |

| 3,6-DPhCz-AD | Phenylcarbazole | Acridin-9-one | Deep-Blue | - | rsc.org |

| 3,6-DtBuPhCz-AD | tert-Butylphenylcarbazole | Acridin-9-one | Deep-Blue | - | rsc.org |

| 3,6-DDPhCz-AD | Diphenylcarbazole | Acridin-9-one | Deep-Blue | 17.4 | rsc.org |

| 3,6-DDtBuPhCz-AD | Di-tert-butylphenylcarbazole | Acridin-9-one | Deep-Blue | 17.3 | rsc.org |

Role of Nitrogen sp2-Hybridization in Luminescence

The unique sp²-hybridization of the nitrogen atom within the acridone ring plays a crucial role in the luminescence properties of these compounds. rsc.org This hybridization contributes to a quasi-equatorial conformation and high molecular rigidity in derivatives like 3,6-DPXZ-AD. rsc.org This rigidity is advantageous as it suppresses conformational relaxation, which can be a non-radiative decay pathway, and thereby contributes to a high radiative transition rate. rsc.org The structural constraint imposed by the sp²-hybridized nitrogen is a key factor in designing efficient TADF emitters based on the acridin-9-one scaffold.

Structure Activity Relationship Sar Studies of Substituted Acridin 9 Ones

Impact of Hydroxyl and Methoxy (B1213986) Group Position and Number on Biological Activity

The presence, number, and location of hydroxyl (-OH) and methoxy (-OCH₃) groups on the acridone (B373769) ring system are critical determinants of biological activity. These groups can significantly alter the electronic properties, solubility, and hydrogen-bonding capacity of the molecule.

SAR studies have demonstrated that 1-hydroxy-9-acridones tend to be more cytotoxic than their corresponding 1-methoxy (1-OMe) derivatives. nih.gov This suggests that a free hydroxyl group at the C-1 position is advantageous for activity, potentially by acting as a hydrogen bond donor in interactions with biological targets. Conversely, substituting the methoxy group from position C-2 to C-4 on the acridone nucleus has been shown to significantly affect both cytotoxicity and anti-multidrug resistance (MDR) activity, highlighting the sensitivity of the scaffold to positional isomers. nih.gov

The 1,3-dihydroxy substitution pattern on the acridone core has been identified as a particularly potent motif, especially for antiviral activity. nih.gov Research has highlighted compounds such as 7-chloro-1,3-dihydroxyacridone and 1,3,7-trihydroxyacridone as potential lead compounds for inhibiting herpes virus replication. nih.gov

Further investigations identified 5-chloro-1,3-dihydroxyacridone as a lead inhibitor of herpes simplex virus (HSV), demonstrating high selectivity. nih.govnih.gov The mechanism of action for these 1,3-dihydroxyacridone derivatives appears to be distinct from many anticancer agents; their antiviral activity varies inversely with their ability to inhibit the enzyme DNA topoisomerase II, suggesting this enzyme is not the primary antiviral target. nih.gov Instead, these compounds seem to interfere with a later stage of the viral replication cycle, specifically the assembly and maturation of new virus particles. nih.govnih.gov

Substitution at the nitrogen atom (N-10) of the acridone ring system is a key strategy for modulating biological activity. Specifically, N-methylation can have a profound impact on the potency of acridone derivatives.

In studies of the natural acridone alkaloid glyfoline (B1233050) and its analogs, the N-methyl group was found to be essential for its cytotoxic activity. nih.gov Replacement of the N-methyl (NMe) group with an unsubstituted amine (NH) led to a complete loss of cytotoxicity. nih.gov Furthermore, replacing the N-methyl group with larger substituents, such as N(CH₂)₂NEt₂, resulted in a dramatic reduction of its potency. nih.gov This indicates that for certain acridone scaffolds, a small, specific N-alkylation like methylation is critical for maintaining the desired biological effect.

Beyond hydroxyl and methoxy groups, the addition of other functional groups to the acridone core allows for fine-tuning of its pharmacological properties. The electronic and steric characteristics of these substituents play a major role in the molecule's potency and selectivity. nih.gov

Studies on glyfoline analogs revealed a stark difference between electron-donating and electron-withdrawing groups; derivatives with an amino (-NH₂) substituent showed cytotoxic activity, whereas those with a nitro (-NO₂) function were inactive. nih.gov Halogenation is another critical modification. The presence of a chlorine atom at the C-5 or C-7 position of the 1,3-dihydroxyacridone motif was found to be important for selective anti-HSV activity. nih.gov

| Position | Substituent | Effect on Activity | Biological Context | Reference |

|---|---|---|---|---|

| C-1 | -OH vs -OCH₃ | -OH derivatives are more potent than -OCH₃ derivatives | Cytotoxicity | nih.gov |

| C-1, C-3 | -OH, -OH | Potent motif for selective antiviral activity | Anti-Herpes Simplex Virus (HSV) | nih.gov |

| C-5 / C-7 | -Cl (on 1,3-dihydroxy core) | Enhances selective anti-HSV activity | Anti-Herpes Simplex Virus (HSV) | nih.gov |

| N-10 | -CH₃ vs -H | -CH₃ group is critical; replacement with -H leads to loss of activity | Cytotoxicity (Glyfoline analogs) | nih.gov |

| A-Ring | -NH₂ vs -NO₂ | Amino-substituted compounds are active, while nitro-substituted are inactive | Cytotoxicity (Glyfoline analogs) | nih.gov |

| C-2 | Butyl vs Ethyl/Methyl | Butyl group confers higher activity | Antitumor | rsc.org |

Role of the Planar Acridone Core in Intermolecular Interactions with Biological Targets

A fundamental aspect of the biological activity of acridone and its derivatives is the planarity of the tricyclic aromatic core. nih.govresearchgate.net This flat structure is ideally suited for insertion between the base pairs of double-stranded DNA, a process known as intercalation. researchgate.netwikipedia.org This interaction can physically obstruct the molecular machinery responsible for DNA replication and transcription, leading to cell death, which is a primary mechanism for their anticancer effects. wikipedia.orgmdpi.com

The planar aromatic surface of the acridone core also facilitates non-covalent π–π stacking interactions. nih.govrsc.org These interactions are crucial for binding to biological targets, such as the active sites of enzymes or specific sequences within nucleic acids. By modifying the acridone core with various substituents, the intercalation tendency can be preserved while adding other functionalities. nih.gov The antitumor activity of many acridine (B1665455) and acridone derivatives has been directly attributed to this planarity, which allows them to effectively inhibit enzymes like topoisomerase I and II that are essential for managing DNA topology. researchgate.net

Substituent Effects on Intermolecular Binding Forces (e.g., van der Waals interactions, hydrogen bonds)

While the planar core enables intercalation, the substituents attached to it are responsible for modulating the strength and specificity of binding through various intermolecular forces. These forces include hydrogen bonds and van der Waals interactions, which are critical for the ligand-target complex stability. nih.gov

Comparative SAR Analysis with Structural Analogs (e.g., Acridine vs. Acridone Derivatives)

Comparing acridone derivatives with their structural analogs, such as acridines, provides valuable SAR insights. Both acridines and acridones are planar, heterocyclic compounds capable of DNA intercalation. researchgate.netnih.gov The key structural difference is the substituent at position 9: acridones possess a keto group (C=O), whereas biologically active acridines often feature a 9-amino group or other substituents.

This difference at C-9 significantly alters the molecule's electronic properties and hydrogen bonding potential. The 9-keto group in acridones can act as a hydrogen bond acceptor, a feature exploited in the design of various inhibitors. In contrast, many classic acridine drugs, like proflavine (B1679165) and quinacrine (B1676205), are 9-aminoacridines. The basicity of this amino group is often crucial for their biological activity.

The substitution patterns that optimize activity can differ between the two scaffolds. For instance, N-10 substitution is a common and effective modification for acridones, modulating cytotoxicity and MDR-reversal activity. nih.gov For many 9-aminoacridines, derivatization of the amino group or substitution on the aniline (B41778) ring (in the case of 9-anilinoacridines) is a more critical area for modification. nih.gov Despite these differences, the foundational principle of a planar aromatic system for DNA intercalation remains a shared feature driving the biological activity of both classes of compounds. researchgate.net

Mechanisms of Action of Substituted Acridin 9 Ones at the Molecular and Cellular Level

DNA and RNA Intercalation Mechanisms

The ability of the planar aromatic system of acridin-9-ones to insert itself between the base pairs of double-stranded DNA is a key feature of this class of compounds. mdpi.comsci-hub.se This non-covalent interaction, known as intercalation, is stabilized by van der Waals forces and, in some cases, ionic bonds between the compound and the phosphate (B84403) backbone of the DNA. mdpi.comnih.gov This physical insertion into the nucleic acid structure is the initiating event for a cascade of cellular consequences.

Disruption of Nucleic Acid Structure and Function

Intercalation directly compromises the structural integrity and stability of DNA. The insertion of the acridine (B1665455) molecule between adjacent base pairs causes the DNA duplex to unwind and lengthen, leading to significant conformational changes. mdpi.com This distortion can interfere with the normal biological functions of DNA. Some acridine derivatives have also been shown to asymmetrically intercalate at specific sites, such as between two purine (B94841) bases. rsc.org

Interference with DNA Repair Mechanisms

The structural alterations induced by intercalation hinder the function of enzymes that interact with DNA. A critical target for many acridin-9-one derivatives is the topoisomerase family of enzymes. nih.gov Topoisomerases are crucial for managing DNA topology during replication, transcription, and repair by catalyzing the breaking and rejoining of DNA strands. sci-hub.senih.gov By stabilizing the complex between topoisomerase II and DNA, these compounds prevent the re-ligation of the DNA strands, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis. sci-hub.se For example, Amsacrine, a well-known 9-anilinoacridine (B1211779) analog, was the first synthetic topoisomerase inhibitor approved for clinical use. sci-hub.se Inhibition of both topoisomerase I and II has been observed with various substituted acridines. rsc.orgnih.gov

Modulation of DNA and RNA Biosynthesis

By binding to DNA, acridine derivatives can physically obstruct the action of DNA and RNA polymerases. This blockage prevents the enzymes from transcribing genetic information from DNA to RNA or replicating DNA, thereby inhibiting protein synthesis. mdpi.com Some acridine-based drugs may also participate in electron transfer reactions once intercalated, which could further contribute to their cytotoxic effects. nih.gov Furthermore, certain acridine compounds have been shown to inhibit not only the transcription of ribosomal RNA (rRNA) but also the processing of pre-rRNA, effectively shutting down ribosome biogenesis. nih.gov

Induction of Apoptosis in Cancer Cell Lines

A primary outcome of the molecular interactions described above is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov This is a major contributor to the anti-proliferative and cytotoxic activity observed for this class of compounds. The apoptotic response can be triggered through various signaling pathways within the cell.

Activation of Caspase Pathways

The apoptotic process is executed by a family of proteases called caspases. Acridin-9-one derivatives can activate these pathways, leading to controlled cell dismantling. Studies have shown that these compounds can induce apoptosis through the activation of initiator caspases like caspase-9. For instance, some coumarin (B35378) derivatives, which share mechanistic similarities, are known to induce caspase-9-mediated apoptosis. nih.gov The activation of caspase-9 is a hallmark of the intrinsic, or mitochondrial, pathway of apoptosis. Once activated, caspase-9 proceeds to activate executioner caspases, such as caspase-3, which carry out the degradation of cellular components.

Cell Cycle Modulation

In addition to inducing apoptosis, substituted acridin-9-ones can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. By interfering with DNA synthesis and repair, these compounds can trigger cellular surveillance mechanisms that pause the cell cycle to allow for repair or, if the damage is too severe, initiate apoptosis. sci-hub.se Several acridinyl-triazole derivatives have been shown to cause cell cycle arrest at the G2/M phase. nih.gov This arrest prevents the cells from entering mitosis and dividing, thus curbing tumor growth.

Table 1: Effects of Selected Substituted Acridin-9-one Derivatives on Cancer Cell Lines

| Compound Derivative | Cancer Cell Line(s) | Observed Mechanism of Action | Reference |

|---|---|---|---|

| Acridinyl thiourea (B124793) derivatives | MT-4, HepG2 | Topoisomerase I inhibition, Cytotoxicity | sci-hub.se |

| 1-((1-(Acridin-9-yl)-1H-1,2,3-triazol-4-yl)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione | MCF-7, DU-145 | G2/M phase cell cycle arrest, Pro-apoptotic activity, Topoisomerase IIB inhibition | nih.gov |

| 2-methoxy-10-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)acridin-9(10H)-one | MCF-7 | Cytotoxicity, Apoptosis induction | nih.gov |

| N10-substituted acridone-2-carboxamide derivatives | MCF-7, MDA-MB-231 | Cytotoxicity, AKT kinase inhibition | nih.gov |

Involvement of Mitochondrial Apoptotic Pathways

Acridine derivatives have been shown to exert antiproliferative effects by inducing apoptosis, a form of programmed cell death crucial for tissue homeostasis. nih.gov Studies on various substituted acridines demonstrate that their cytotoxic activity is often linked to the activation of pro-apoptotic pathways. nih.gov This process can involve arresting the cell cycle, often at the G2/M phase, which prevents cancer cells from progressing through mitosis. nih.gov Following cell cycle arrest, these compounds can trigger a cascade of molecular events leading to apoptosis. The induction of apoptosis by acridine derivatives has been confirmed through methods such as flow cytometry, which detects an accumulation of pro-apoptotic cells. nih.gov This strong pro-apoptotic activity is considered a primary contributor to the antiproliferative effects observed for this class of compounds. nih.gov

Enzyme Inhibition Properties

A principal mechanism of action for acridin-9-ones is the inhibition of various essential enzymes. By targeting enzymes that regulate DNA topology, nucleotide synthesis, and cellular signaling, these compounds can disrupt critical cellular functions.

Acridine derivatives are well-documented inhibitors of topoisomerase enzymes, which are vital for managing the topological state of DNA during replication, transcription, and repair. sci-hub.senih.gov The planar, tricyclic aromatic structure of the acridine core allows it to intercalate between the base pairs of double-stranded DNA. sci-hub.se This interaction can stabilize the transient DNA-topoisomerase complex, preventing the re-ligation of the DNA strands and leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis. sci-hub.se

Numerous studies have demonstrated that 3,9-disubstituted acridines can inhibit both topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). mdpi.comnih.govnih.gov The inhibitory effect can be potent, with some derivatives showing activity at low micromolar or even nanomolar concentrations. nih.govmdpi.com For instance, certain acridinyl ligands have shown significant Topoisomerase IIB inhibitory activity, with IC50 values comparable to or even better than the established anticancer drug doxorubicin (B1662922). nih.gov Molecular docking studies suggest that these compounds interact differently with Topoisomerase I versus Topoisomerase IIα, and their ability to stabilize the intercalation complex is often correlated with their lipophilicity. mdpi.comnih.gov

| Compound | Target Enzyme | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| Acridine Compound 8 | Topoisomerase IIB | 0.52 | Doxorubicin | 0.83 |

| Acridine Compound 9 | Topoisomerase IIB | 0.86 | Doxorubicin | 0.83 |

Inosine 5'-monophosphate dehydrogenase (IMPDH) is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.govnih.gov These nucleotides are essential for DNA and RNA synthesis, making IMPDH a key target for antiproliferative agents. nih.gov Inhibition of IMPDH depletes the cellular pool of guanine nucleotides, thereby halting cell proliferation. nih.gov

Novel acridone-based compounds have been developed as potent inhibitors of the IMPDH enzyme. nih.gov Structure-activity relationship (SAR) studies have led to the identification of specific acridone (B373769) derivatives that show significant efficacy. These inhibitors are being explored for their potential use in immunosuppressive therapies and other conditions characterized by rapid cell proliferation. nih.gov The discovery of agents that selectively target the Type II isoform of IMPDH, which is more prevalent in rapidly proliferating cells, could offer therapeutic benefits with reduced toxicity to normal, resting cells. nih.gov

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a protein kinase involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. nih.gov Dysregulation of DYRK1A has been implicated in several diseases, including neurodegenerative disorders like Alzheimer's disease and certain types of cancer, making it an attractive therapeutic target. nih.govnih.govnih.gov

Inhibitors of DYRK1A have been identified from various chemical classes, and there is growing interest in developing potent and selective small-molecule inhibitors. nih.govnih.gov While research has often focused on other heterocyclic scaffolds, the general principles of kinase inhibition suggest that acridin-9-one structures could be adapted to target the ATP-binding site of DYRK1A. acs.orgresearchgate.net Harmine, a β-carboline alkaloid with structural similarities to the acridine core, is a well-known potent inhibitor of DYRK1A. nih.govacs.org The development of selective DYRK1A inhibitors could provide therapeutic avenues for diseases linked to the overexpression or hyperactivity of this kinase. nih.gov

Interaction with Bacterial Cell Membranes as a Proposed Mechanism

In addition to their effects on eukaryotic cells, acridine derivatives exhibit significant antibacterial activity. researchgate.net One proposed mechanism for this action involves direct interaction with the bacterial cell membrane. While some antimicrobial agents cause membrane lysis, certain acridine compounds appear to act through non-lytic mechanisms. nih.govnih.gov

For example, 9-aminoacridine (B1665356) has been shown to target both the cell membrane and DNA in Klebsiella pneumoniae. nih.gov Instead of causing outright membrane disruption, it is suggested that the compound accumulates in the cell membrane, leading to a disruption of the proton motive force (PMF). nih.gov The PMF is essential for many bacterial processes, including ATP synthesis and transport. Its disruption can lead to bacterial cell death. This mode of action, which targets fundamental bacterial bioenergetics, is a promising strategy for combating drug-resistant bacteria. nih.govlumenlearning.com

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-alpha, IL-6)

Chronic inflammation is a key factor in many diseases, and the inhibition of pro-inflammatory cytokines is a major therapeutic strategy. mdpi.com Substituted heterocyclic compounds, including those structurally related to acridin-9-ones, have demonstrated anti-inflammatory properties by modulating cytokine production. nih.gov

These compounds can significantly reduce the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in stimulated immune cells like macrophages and microglia. nih.govnih.gov The mechanism often involves the inhibition of major inflammatory signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway. nih.govnih.gov By preventing the activation and nuclear translocation of NF-κB, these compounds can suppress the expression of genes that code for TNF-α, IL-6, and other inflammatory mediators. nih.govnih.gov For example, a related xanthone (B1684191) compound, 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX), has been shown to reduce LPS-induced production of TNF-α and IL-6 in macrophage and microglia cell lines. nih.gov

| Compound | Cytokine | Cell Line | % Inhibition |

|---|---|---|---|

| Compound 4 (Indole-Morpholinone Conjugate) | TNF-α | Microglial cells | 71% |

| Compound 4 (Indole-Morpholinone Conjugate) | IL-6 | Microglial cells | 53% |

Free Radical Scavenging Mechanisms of 1,7-Dihydroxy-3-methoxy-10H-acridin-9-one

The antioxidant potential of acridin-9-one derivatives is intrinsically linked to their molecular structure, particularly the substitution pattern on the aromatic rings. The compound 1,7-Dihydroxy-3-methoxy-10H-acridin-9-one possesses key functional groups—hydroxyl (-OH) and methoxy (B1213986) (-OCH₃)—that are known to be pivotal in mediating free radical scavenging activities. The mechanisms by which this specific substituted acridin-9-one is proposed to neutralize free radicals are primarily based on established principles of antioxidant chemistry involving phenolic compounds.

The free radical scavenging capacity of phenolic compounds, including hydroxylated and methoxylated acridin-9-ones, is generally attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it. The principal mechanisms involved are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

In the context of 1,7-Dihydroxy-3-methoxy-10H-acridin-9-one, the presence of two hydroxyl groups at positions 1 and 7 is of paramount importance. Phenolic hydroxyl groups can readily donate their hydrogen atom to a free radical (R•), effectively neutralizing it and forming a more stable phenoxyl radical. The stability of this resulting radical is a crucial determinant of the antioxidant efficacy.

The methoxy group at position 3, being an electron-donating group, is expected to enhance the free radical scavenging activity of the hydroxyl groups. nih.gov By donating electron density to the aromatic ring system, the methoxy group can stabilize the phenoxyl radical formed after hydrogen donation from the nearby hydroxyl group at position 1. nih.gov This electronic effect makes the O-H bond in the hydroxyl group weaker, thus facilitating hydrogen atom donation.

The proposed free radical scavenging mechanisms for 1,7-Dihydroxy-3-methoxy-10H-acridin-9-one are detailed below:

Hydrogen Atom Transfer (HAT): This is considered a primary mechanism for phenolic antioxidants. The hydroxyl groups at positions 1 and 7 can donate a hydrogen atom to a free radical, as depicted in the following reaction: Acridone-(OH) + R• → Acridone-(O•) + RH

The resulting acridone-phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron over the extensive aromatic system of the acridin-9-one core. The presence of the methoxy group at position 3 further enhances the stability of the phenoxyl radical formed at position 1.

Single Electron Transfer followed by Proton Transfer (SET-PT): In this mechanism, the acridin-9-one derivative first donates an electron to the free radical to form a radical cation. This is then followed by the loss of a proton to yield the same phenoxyl radical as in the HAT mechanism. Acridone-(OH) + R• → [Acridone-(OH)]•+ + R⁻ [Acridone-(OH)]•+ → Acridone-(O•) + H⁺

The feasibility of the SET-PT mechanism is influenced by the ionization potential of the antioxidant molecule, which is lowered by the presence of electron-donating groups like the hydroxyl and methoxy substituents.

Table 1: Influence of Structural Features on the Free Radical Scavenging Mechanisms of 1,7-Dihydroxy-3-methoxy-10H-acridin-9-one

| Structural Feature | Position | Proposed Role in Free Radical Scavenging |

| Hydroxyl Group (-OH) | 1 | Primary site for Hydrogen Atom Transfer (HAT) to neutralize free radicals. |

| Hydroxyl Group (-OH) | 7 | Additional site for Hydrogen Atom Transfer (HAT), contributing to overall antioxidant capacity. |

| Methoxy Group (-OCH₃) | 3 | Electron-donating group that stabilizes the phenoxyl radical formed at position 1, thereby enhancing the efficiency of the HAT mechanism. May also lower the ionization potential, favoring the Single Electron Transfer (SET) mechanism. |

| Acridin-9-one Core | - | The extended aromatic system provides resonance stabilization for the phenoxyl radical formed after scavenging a free radical, making the antioxidant process more favorable. |

Biological Activities of Substituted Acridin 9 Ones in Vitro Research

Anticancer Potential (In Vitro Studies)

Substituted acridin-9-ones have been the subject of numerous in vitro studies to evaluate their potential as anticancer agents. Research has focused on their ability to induce cell death, inhibit proliferation, and overcome drug resistance in various cancer cell lines.

Acridone (B373769) alkaloids have demonstrated cytotoxic effects against a range of human cancer cell lines, including those of the breast, lung, colon, leukemia, liver, and prostate. The cytotoxic activity, often measured as the half-maximal inhibitory concentration (IC50), varies depending on the specific substitutions on the acridone core and the cancer cell line being tested.

For instance, a study on acridone alkaloids isolated from Zanthoxylum simullans Hance revealed that several compounds exhibited potential cytotoxicity against prostate cancer cell lines PC-3M and LNCaP. nih.govsemanticscholar.orgsemanticscholar.org Notably, Normelicopidine was the most active against both cell lines. nih.gov Another study on compounds from Zanthoxylum leprieurii found moderate activity against lung carcinoma (A549) and colorectal adenocarcinoma (DLD-1) cells. nih.gov

| Compound | Cancer Cell Line | IC50 (µg/mL) | Source |

|---|---|---|---|

| Normelicopidine | PC-3M (Prostate) | 12.5 | nih.gov |

| Normelicopidine | LNCaP (Prostate) | 21.1 | nih.gov |

| Normelicopine | PC-3M (Prostate) | 35.4 | nih.gov |

| Normelicopine | LNCaP (Prostate) | 43.2 | nih.gov |

| Melicopine | PC-3M (Prostate) | 51.7 | nih.gov |

| Melicopine | LNCaP (Prostate) | 64.8 | nih.gov |

| Melicopidine | PC-3M (Prostate) | 42.3 | nih.gov |

| Melicopidine | LNCaP (Prostate) | 55.9 | nih.gov |

| 3-hydroxy-1,5,6-trimethoxy-9-acridone | A549 (Lung) | >100 µM | nih.gov |

| 3-hydroxy-1,5,6-trimethoxy-9-acridone | DLD-1 (Colon) | 77±12 µM | nih.gov |

While specific studies on the antiproliferative activity of 1,7-Dihydroxy-3-methoxy-10H-acridin-9-one against human keratinocyte (HaCaT) cells are not available, research on other compounds has highlighted the utility of this cell line in assessing the effects of various agents on skin cell proliferation. For example, a synthetic hydroperoxide was shown to reduce the proliferation of HaCaT keratinocytes in a dose-dependent manner, suggesting a delay in the S-phase of the cell cycle. nih.gov The HaCaT cell line is considered a reliable in vitro model to study the inflammatory and repair responses of human keratinocytes.

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.gov Acridone derivatives have been investigated for their ability to circumvent MDR. Certain N(10)-substituted-2-chloroacridone analogues have been shown to increase the intracellular accumulation of vinblastine, a known P-gp substrate, in multidrug-resistant cancer cells. nih.gov These compounds were found to inhibit the efflux of vinblastine, suggesting they may act as competitors for P-gp. nih.gov Some of these modulators were able to completely reverse the resistance of cancer cells to vinblastine, indicating their potential as chemosensitizers. nih.gov

An important aspect of anticancer drug development is selectivity, where the compound is more toxic to cancer cells than to normal, non-cancerous cells. Some acridone alkaloids have shown a degree of selectivity in in vitro studies. For example, acridone alkaloids isolated from Zanthoxylum simullans Hance exhibited cytotoxicity against prostate cancer cell lines while showing no cytotoxicity against the human embryonic kidney cell line (HEK293) at concentrations up to 100 ug/mL. nih.govsemanticscholar.org Similarly, an acridone derivative from Zanthoxylum leprieurii was found to be selective against cancer cells when compared to normal human fibroblasts (WS1). nih.gov

Antimicrobial Properties (In Vitro Studies)

In addition to their anticancer potential, substituted acridin-9-ones have been evaluated for their ability to inhibit the growth of various microorganisms, including pathogenic bacteria.

Acridone alkaloids have demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific substitutions on the acridone ring system play a crucial role in determining the potency and spectrum of their antibacterial effects. While comprehensive data on a wide range of resistant strains is limited in the reviewed literature, some studies have reported the minimum inhibitory concentrations (MICs) of acridone alkaloids against common pathogens.

| Compound | Bacterial Strain | Activity/MIC | Source |

|---|---|---|---|

| 5,14-dimethylbudmunchiamine L1 | Various clinical strains | Significant in vitro antimicrobial activity | researchgate.net |

| 10-[3′-(N,N-diethylamino)propyl]acridin-9-one | Various strains | Investigated for antimicrobial activity | mdpi.com |

| 10-[3′-(N-pyrrolidin-2″-one)propyl] acridin-9-one | Various strains | Investigated for antimicrobial activity | mdpi.com |

Antiviral Activity against DNA and RNA Viruses

Substituted acridin-9-ones and related acridine (B1665455) derivatives have demonstrated notable antiviral properties against a range of both DNA and RNA viruses. Their mechanisms of action are often attributed to their ability to intercalate into viral DNA or RNA, thereby inhibiting replication and protein synthesis.

Research has identified several 9-aminoacridine (B1665356) derivatives with potential antiviral effects. For instance, acridine derivatives like quinacrine (B1676205) and chlorpromazine (B137089) have been shown to inhibit the replication of RNA viruses such as Tomato bushy stunt virus. Quinacrine was found to interfere with multiple steps of the viral life cycle, including the binding of replication proteins to viral RNA and the synthesis of the minus-strand RNA. Chlorpromazine appeared to inhibit the assembly of the viral replicase. Furthermore, the 9-aminoacridine scaffold has been explored for activity against SARS-CoV-2, with several analogs showing potent in vitro activity with IC₅₀ values below 1.0 μM. researchgate.net Other studies have also reported the antiviral potential of N9-substituted adenine (B156593) derivatives against DNA viruses and retroviruses. nih.gov

| Compound/Derivative Class | Virus | Activity/Finding | Reference |

|---|---|---|---|

| Quinacrine | Tomato bushy stunt virus (RNA virus) | Inhibited selective binding of p33 replication protein to viral RNA; reduced minus-strand synthesis. | smu.edu |

| Chlorpromazine | Tomato bushy stunt virus (RNA virus) | Inhibited the in vitro assembly of the viral replicase. | smu.edu |

| 9-Aminoacridine Analogs (e.g., 7g, 9c, 7e) | SARS-CoV-2 (RNA virus) | Potent in vitro activity with IC₅₀ < 1.0 μM. Compound 9c showed the strongest activity (IC₅₀ ≤ 0.42 μM). | researchgate.net |

| Acridin-9-yl aryldithiocarbamates | Papaya Ring Spot Virus (PRSV) | Screened for activity against PRSV in Chenopodium amaranticolor leaves. | researchgate.net |

Antifungal Activity

The acridine and acridin-9-one (acridone) scaffolds are integral to various compounds exhibiting antifungal properties. Their planar structure allows for intercalation into fungal DNA, which is a probable mode of action for their fungicidal effects. nih.gov

Several classes of acridine derivatives have been synthesized and tested against pathogenic fungi. Acridine thiosemicarbazide (B42300) derivatives, for example, have shown both antifungal and antibacterial activity with a minimal inhibitory concentration (MIC) in the range of 10–80 μM. nih.gov Similarly, 2-(4-methyl-1,3-thiazol-5-yl) ethyl esters of acridone carboxylic acids were active against various microorganisms, including the fungal strain Candida albicans. nih.gov Branched peptide-acridine conjugates have also emerged as a promising group of antifungal agents, displaying activity against C. albicans with MICs as low as 1 μg/mL and inhibiting biofilm formation. nih.gov Furthermore, some imidazoacridinones have been identified as efficient photosensitizers in the photodynamic inactivation of C. albicans. nih.gov

| Compound/Derivative Class | Fungal Species | Activity/Finding | Reference |

|---|---|---|---|

| Acridine Thiosemicarbazide Derivatives | Not specified | Exhibited antifungal activity with MIC values in the range of 10–80 μM. | nih.gov |

| 2-(4-methyl-1,3-thiazol-5-yl) ethyl esters of acridone carboxylic acids | Candida albicans | Showed inhibitory activity against C. albicans. | nih.gov |

| Branched Peptide-Acridine Conjugates | Candida albicans | Active against C. albicans with MICs as low as 1 μg/mL; inhibited biofilm formation. | nih.gov |

| Imidazoacridinones (e.g., C-1330) | Candida albicans | Acted as efficient photosensitizers, leading to photodynamic inactivation (photokilling). | nih.gov |

Antiparasitic Activity

Acridine and acridin-9-one derivatives have a long history in antiparasitic chemotherapy, most notably as antimalarials. semanticscholar.org In vitro studies have confirmed their activity against Plasmodium falciparum, including chloroquine-resistant strains, as well as other protozoan parasites like Trypanosoma brucei rhodesiense and Leishmania donovani.

A series of 9-anilinoacridines with amino substituents at the C-3 and C-6 positions of the acridine ring demonstrated potent activity against P. falciparum at concentrations ranging from 0.1 to 2.8 μM. nih.gov Another study on 9-aminoacridine derivatives reported significant activity against chloroquine-resistant strains of P. falciparum, with some compounds showing IC₅₀ values of less than or equal to 0.20 μM. encyclopedia.pub Acridone alkaloids, such as acronycine and its derivatives, have also been evaluated, with 2-nitroacronycine showing improved antimalarial activity (IC₅₀ values around 2 μg/mL). semanticscholar.org The anti-Toxoplasma gondii activity of acridone derivatives has been linked to their antimalarial efficacy, suggesting a common mechanism of action possibly involving the inhibition of cytochrome bc₁.

| Compound/Derivative Class | Parasite Species | In Vitro Activity (IC₅₀) | Reference |

|---|---|---|---|

| 3,6-diamino-9-Anilinoacridines | Plasmodium falciparum | 0.1 - 2.8 μM | nih.gov |

| 9-Aminoacridine derivatives | Plasmodium falciparum (chloroquine-resistant W2 strain) | ≤ 0.2 μM | |

| C-1' alkylaminoacridines | Trypanosoma lewisi | 0.1 - 1 μM | nih.gov |

| Acridone Derivatives | Toxoplasma gondii | Demonstrated picomolar efficacy. | |

| 2-Nitroacronycine | Plasmodium falciparum | ~2 μg/mL | semanticscholar.org |

Anti-inflammatory Effects (In Vitro Studies)

In vitro research has established that various substituted acridin-9-ones and related acridines possess significant anti-inflammatory properties. These effects are mediated through the suppression of chemical mediators released from key inflammatory cells such as mast cells, neutrophils, and macrophages.

Studies on 9-anilinoacridine (B1211779) and 9-phenoxyacridine (B3049667) derivatives have identified compounds that potently inhibit the degranulation of rat peritoneal mast cells, with IC₅₀ values between 16-21 μM. Certain derivatives also effectively inhibited the secretion of lysosomal enzymes from neutrophils (IC₅₀ = 8.2 μM) and the production of tumor necrosis factor-alpha (TNF-α) in macrophage-like cell lines and murine microglial cells. For example, 9-amino-8-bromo-3,4-dihydroacridin-1(2H)-one was noted for its low toxicity and anti-inflammatory properties. These findings suggest that the acridine scaffold is a promising base for the development of novel anti-inflammatory agents.

| Compound/Derivative Class | Inflammatory Cell/Mediator | In Vitro Effect (IC₅₀) | Reference |

|---|---|---|---|

| 9-Anilinoacridine / 9-Phenoxyacridine derivatives (Compounds 4, 10, 11) | Rat Peritoneal Mast Cell Degranulation | 16 - 21 μM | |

| 9-Anilinoacridine derivative (Compound 3) | Neutrophil Lysosomal Enzyme Secretion | 8.2 μM | |

| 9-Anilinoacridine derivative (Compound 3) | Neutrophil β-glucuronidase Secretion | 4.4 μM | |

| 9-Anilinoacridine / 9-Phenoxyacridine derivatives (Compounds 5, 9) | TNF-α production in RAW 264.7 macrophages | Efficacious inhibitors. | |

| 9-Anilinoacridine / 9-Phenoxyacridine derivatives (Compounds 2, 12) | TNF-α production in N9 microglial cells | Potent inhibitors. |

Antioxidant Activity (In Vitro Studies)

The antioxidant potential of acridin-9-one derivatives is an area of active investigation. Like many heterocyclic and phenolic compounds, their ability to donate a hydrogen atom or an electron allows them to neutralize reactive free radicals, which are implicated in numerous disease pathologies.

Free Radical Scavenging Capacity (e.g., DPPH and ABTS assays)

The free radical scavenging ability of these compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These tests measure the discoloration of a radical solution upon the addition of an antioxidant, providing a quantitative measure of its scavenging capacity, often expressed as an IC₅₀ value (the concentration required to scavenge 50% of the radicals).

While specific DPPH and ABTS assay data for a wide range of substituted acridin-9-ones are not extensively compiled in single reports, the general principle holds that their antioxidant activity increases with concentration. Studies on various classes of compounds demonstrate that the ABTS assay is often more sensitive and has faster reaction kinetics than the DPPH assay. For comparison, known antioxidants like gallic acid, quercetin, and caffeic acid show potent activity in these assays with IC₅₀ values in the low μg/mL range. The antioxidant activity of acridin-9-ones would be influenced by the nature and position of substituents on the acridine core, which affect the molecule's ability to stabilize a radical.

Chemosensitizing Properties (In Vitro)

A significant area of research for acridin-9-one derivatives is their ability to reverse multidrug resistance (MDR) in cancer cells. nih.gov MDR is a major obstacle in chemotherapy where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs, often by overexpressing efflux pumps like P-glycoprotein (P-gp). nih.gov Compounds that inhibit these pumps can restore the sensitivity of resistant cells to chemotherapeutic agents, a property known as chemosensitizing.

The acridonecarboxamide derivative GF120918 (Elacridar) is a potent inhibitor of P-gp. In vitro studies have shown that GF120918 can fully reverse multidrug resistance at concentrations of 0.05 to 0.1 μM in various resistant cell lines, including CHRC5, OV1/DXR, and MCF7/ADR. Its half-maximal activity was observed at a concentration of 0.02 μM. GF120918 works by enhancing the intracellular accumulation of chemotherapy drugs like doxorubicin (B1662922) and vincristine (B1662923) by blocking their efflux from the cancer cells. This demonstrates the potential of the acridin-9-one scaffold in developing agents that can be used in combination with conventional chemotherapy to overcome drug resistance.